molecular formula C11H13N3O3 B2464131 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid CAS No. 1383626-22-9

4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid

Cat. No.: B2464131
CAS No.: 1383626-22-9
M. Wt: 235.243
InChI Key: UWPMSBSNLHBVEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (CAS 1383626-22-9) is a high-purity chemical compound supplied for research and development purposes. This molecule, with the molecular formula C11H13N3O3 and a molecular weight of 235.24 g/mol, belongs to the pharmaceutically relevant class of 1H-pyrazolo[3,4-b]pyridines . These scaffolds are of significant interest in medicinal chemistry due to their close structural similitude to purine bases like adenine and guanine, which allows them to interact with a variety of biological targets . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in the scientific literature, highlighting their versatility and broad application potential . Specific derivatives, such as the 4-methyl analogue (CAS 862273-50-5), are well-established and used in research, underscoring the relevance of this chemical family . Furthermore, substituted pyrazolo[3,4-b]pyridine-6-carboxylic acids are investigated for their potential biomedical uses, as evidenced by patent literature . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, national, and international regulations concerning the use of this material.

Properties

IUPAC Name

4-(2-methylpropyl)-3-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3/c1-5(2)3-6-4-7(11(16)17)12-9-8(6)10(15)14-13-9/h4-5H,3H2,1-2H3,(H,16,17)(H2,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPMSBSNLHBVEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NC2=C1C(=O)NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazine derivatives with β-keto esters, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by three key groups:

Functional Group Reaction Type Reagents/Conditions Product
Carboxylic acid (C6)AmidationSOCl₂ → RNH₂ (amines) or DCC/DMAP coupling6-Amide derivatives (e.g., peptidomimetics)
Carboxylic acid (C6)EsterificationH₂SO₄, ROH (alcohols)6-Ester derivatives (e.g., ethyl ester for prodrug design)
Ketone (C3)ReductionNaBH₄, LiAlH₄, or H₂/Pd-C3-Hydroxy intermediate (secondary alcohol)

Key Notes :

  • The carboxylic acid undergoes standard derivatization, enabling bioconjugation or solubility modulation.

  • Ketone reduction proceeds regioselectively without affecting the pyrazolo-pyridine core.

Pyrazolo-Pyridine Core Modifications

The bicyclic system participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Position Reaction Reagents/Conditions Outcome Reference
C4HalogenationPOCl₃, PCl₅, or SOCl₂ 4-Chloro derivatives (enhanced bioactivity)
C5NitrationHNO₃/H₂SO₄ 5-Nitro intermediates (precursors for amines)

Nucleophilic Aromatic Substitution

Position Reagent Conditions Product Reference
C4RNH₂ (amines)CuI, DMF, 100°C 4-Amino derivatives (kinase inhibitor scaffolds)
C6Grignard reagentsTHF, −78°C → RT Alkylated products (structural diversification)

Mechanistic Insight :

  • Electron-withdrawing groups (e.g., ketone, carboxylic acid) activate the pyridine ring toward nucleophilic attack at C4 and C6 .

  • Halogenation at C4 is favored due to resonance stabilization of the intermediate .

Condensation and Cyclization Reactions

The ketone and carboxylic acid groups enable cyclocondensation:

Reactant Conditions Product Application Reference
HydrazinesEtOH, Δ Pyrazolo-triazine hybrids (antitumor agents) Drug discovery
ThioureasAcOH, microwave Thiazolidinone-fused derivatives Antimicrobial scaffolds

Example Reaction :

Compound+RNHNH2ΔFused triazine ring[7]\text{Compound} + \text{RNHNH}_2 \xrightarrow{\Delta} \text{Fused triazine ring} \quad[7]

Oxidation and Tautomerism

The pyrazolo-pyridine system exhibits tautomeric behavior:

Tautomer Conditions Stability Biological Relevance
1H-Tautomer (keto form)Neutral pH Predominant in crystalline state Binds ATP pockets in kinases
2H-Tautomer (enol form)Basic pH or photoexcitation Minor contributor (<5%) Alters binding affinity in enzymes

Experimental Data :

  • X-ray crystallography confirms the 1H-keto form as the major tautomer .

  • Tautomerization impacts solubility and pharmacokinetics .

Stability Under Synthetic Conditions

Critical parameters for reaction optimization:

Condition Effect Optimal Range Reference
Temperature>120°C induces decarboxylation60–80°C
Solvent polarityPolar aprotic solvents (DMF, DMSO) improve yields DMF preferred
pH<4 or >10 leads to hydrolysis of ester groups Neutral (6–8)

Biomedical Implications of Reactivity

Derivatives synthesized via the above reactions show:

  • Anticancer activity : 4-Chloro and 4-amino analogs inhibit PI3K/mTOR pathways (IC₅₀: 0.1–5 μM) .

  • Anti-inflammatory effects : Ester derivatives reduce COX-2 expression by 60–80% in vitro .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit polo-like kinase 1 (Plk1), a target implicated in various cancers. The inhibition of Plk1 can disrupt cancer cell proliferation and survival pathways, making it a viable target for anticancer therapies .

Anti-inflammatory Effects

Another notable application of pyrazolo derivatives is their anti-inflammatory potential. A study highlighted the anti-inflammatory activity of pyrazole derivatives with IC50 values significantly lower than traditional anti-inflammatory drugs like diclofenac. This suggests that 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid could be developed into a potent anti-inflammatory agent .

Neuroprotective Properties

The neuroprotective effects of related pyrazole compounds have been documented, particularly in models of neurodegenerative diseases. These compounds may exert their effects by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound has been optimized through various methods including microwave-assisted synthesis which enhances yield and reduces reaction time . Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound.

Key Findings from SAR Studies

Studies have shown that modifications at specific positions on the pyrazole ring can significantly enhance biological activity. For example:

  • Substituents at the 4-position can improve binding affinity to biological targets.
  • Alterations in the carboxylic acid moiety can influence solubility and bioavailability.

Case Study: Anticancer Activity

In a recent study examining various pyrazolo derivatives, it was found that specific modifications led to enhanced inhibition of cancer cell lines compared to standard treatments. The most potent compounds displayed IC50 values in the nanomolar range against Plk1, indicating their potential as novel anticancer agents .

Case Study: Anti-inflammatory Activity

A series of experiments evaluated the anti-inflammatory effects of pyrazole derivatives in vitro and in vivo. Compounds similar to this compound showed significant reductions in inflammatory markers in animal models, suggesting their utility in treating inflammatory diseases .

Comparative Analysis of Biological Activities

Compound NameActivity TypeIC50 Value (µM)Reference
4-Isobutyl...Anticancer0.02 - 0.04
Pyrazole Derivative AAnti-inflammatory0.71
Pyrazole Derivative BNeuroprotectiveN/A

Mechanism of Action

The mechanism of action of 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazolo[3,4-b]pyridine derivatives exhibit structural diversity based on substituent type and position. Below is a comparative analysis of 4-isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazolopyridine Derivatives

Compound Name Substituents (Positions) Key Properties/Applications References
This compound - Isobutyl (C4), -COOH (C6), -Oxo (C3) Potential pharmaceutical intermediate; steric bulk may enhance target selectivity
4-Methyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid - Methyl (C4), -COOH (C6), -Oxo (C3) Research chemical (CAS 862273-50-5); smaller substituent improves solubility in polar solvents
4-(tert-Butyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid - tert-Butyl (C4), -COOH (C6), -Oxo (C3) Increased steric hindrance may reduce metabolic degradation; used in crystallography studies
Apixaban (BMS-562247) - Methoxyphenyl (C1), -Oxo (C6), -Amide (C3) FDA-approved Factor Xa inhibitor; demonstrates efficacy in anticoagulation therapy
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid - Difluoromethyl (C4), -Propanoic acid (C7) Enhanced bioactivity due to fluorinated groups; studied for enzyme inhibition

Key Observations:

Substituent Effects on Solubility and Reactivity :

  • The isobutyl group at C4 introduces moderate steric bulk compared to methyl (smaller) or tert-butyl (larger), balancing solubility and synthetic accessibility .
  • Carboxylic acid at C6 (vs. C4 or C7) enhances hydrogen-bonding capacity, critical for protein target engagement .

Synthetic Challenges: Derivatives with bulky substituents (e.g., tert-butyl) require optimized reaction conditions, such as ionic liquid media ([bmim][BF4]) or prolonged heating, to avoid impurity formation . Solubility issues in Ugi reactions (e.g., poor dissolution in methanol/DMF mixtures) are common for pyrazolopyridine carboxylic acids, necessitating solvent optimization .

Antimicrobial activity is observed in pyrazolo[3,4-b]pyrazine derivatives, suggesting analogous pyrazolopyridines may have untapped pharmacological value .

Research Findings and Implications

  • Synthetic Modifications : Altering the solvent (e.g., DMF/MeOH mixtures) and reaction time (48–72 hours at 70°C) significantly improves yields of Ugi adducts derived from pyrazolopyridine carboxylic acids .
  • Structure-Activity Relationships (SAR) : Fluorinated or electron-withdrawing groups (e.g., difluoromethyl) enhance metabolic stability and target affinity, as seen in CAS 1018126-85-6 .
  • Crystallographic Insights : SHELX software has been pivotal in resolving the crystal structures of pyrazolopyridines, aiding in the rational design of derivatives with optimized properties .

Biological Activity

4-Isobutyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. Its unique structure and potential biological activities have garnered significant interest in medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 4-(2-methylpropyl)-3-oxo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid
  • Molecular Formula : C11H13N3O3
  • CAS Number : 1383626-22-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects against several diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. For instance, derivatives have shown significant inhibition of cancer cell proliferation across various types:

Cancer Type IC50 (µM) Reference
Lung Cancer0.091
Breast Cancer (MDA-MB-231)0.054
Liver Cancer (HepG2)0.048

These findings suggest that the compound may act as a promising candidate for further development in cancer therapy.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on several key enzymes involved in cancer progression and inflammation:

Enzyme Inhibition Type IC50 (µM) Reference
PI3KαInhibitorMicromolar range
COX-2Selective Inhibitor60.56

The ability to inhibit these enzymes indicates its potential use in treating inflammatory diseases and cancers.

Anti-inflammatory Activity

Research has also indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit COX enzymes, which are critical in the inflammatory response:

Compound Activity (% Inhibition) Reference
Compound A62%
Compound B71%

These results position the compound as a candidate for developing anti-inflammatory therapies.

Case Studies

Several case studies have explored the biological effects of pyrazolo[3,4-b]pyridine derivatives:

  • Study on Anticancer Effects : A study synthesized various derivatives and evaluated their anticancer properties against multiple human cancer cell lines. The results indicated that certain derivatives effectively inhibited cell growth and induced apoptosis in cancer cells through caspase activation .
  • Enzyme Inhibition Study : Another research focused on the enzyme inhibition profile of these compounds, particularly against PI3Kα and COX enzymes. The findings revealed that some derivatives had potent inhibitory effects comparable to established drugs .

Q & A

Q. Key Optimization Parameters :

ConditionEffect on Yield/SelectivityReference
Solvent (AcOH vs. DMF)AcOH favors dihydro intermediates; DMF promotes aromatization
Reaction TimeExtended time (5 h vs. 30 min) improves C6-carboxylic acid purity

How can chemoselectivity be controlled in pyrazolo[3,4-b]pyridine syntheses?

Advanced Question
Chemoselectivity depends on substrate substitution and reaction conditions :

  • Solvent Choice : Acetic acid stabilizes dihydro intermediates (e.g., 3-oxo-2,3-dihydro derivatives), while DMF promotes dehydrogenation to fully aromatic systems .
  • Microwave Irradiation : Accelerates cyclization, reducing side reactions (e.g., hydrolysis) and improving yields (54–75%) compared to conventional heating .
  • Substituent Effects : Bulky groups (e.g., isobutyl at C4) enhance steric control, directing carboxylic acid formation to C6 .

Methodological Recommendation : Use kinetic vs. thermodynamic control by adjusting temperature and solvent polarity. For dihydro derivatives, employ mild oxidants (e.g., air exposure) to aromatize post-synthesis .

What analytical methods are critical for structural confirmation of this compound?

Basic Question

  • X-ray Crystallography : The gold standard for unambiguous confirmation. Use SHELXL for refinement, especially for resolving tautomeric forms (e.g., oxo vs. hydroxy at C3) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Key signals include δ ~12.5 ppm (carboxylic acid proton, broad) and δ ~160 ppm (C=O carbonyl) .
    • HRMS : Confirm molecular ion ([M+H]⁺) and fragmentation patterns for regiochemical assignments .

Advanced Question

  • Twinned Data : Use SHELXD for structure solution in cases of pseudo-merohedral twinning .
  • Disorder Handling : Apply restraints to isobutyl groups (C4) and refine anisotropic displacement parameters .
  • Hydrogen Bonding : Resolve O–H···N interactions (carboxylic acid to pyridine N) using difference Fourier maps .

Case Study : A 2025 study resolved positional disorder in the isobutyl chain via iterative refinement cycles, achieving R-factor < 0.05 .

What mechanistic insights explain product variability in cyclocondensations?

Advanced Question
The reaction proceeds through Knoevenagel adducts (from pyruvic acid and aldehydes), followed by nucleophilic attack by 5-aminopyrazole. Variability arises from:

  • Intermediate Trapping : Dihydro intermediates (e.g., 2,3-dihydro-1H-pyrazolo) form under acidic conditions, which may oxidize upon exposure to air .
  • Competitive Pathways : In DMF, rapid dehydrogenation occurs, bypassing dihydro stages. Steric hindrance from C4-isobutyl directs regioselectivity to C6 .

Supporting Data : DFT studies suggest a ΔG‡ of ~25 kcal/mol for the rate-limiting cyclization step .

How can contradictory data on reaction yields be resolved?

Advanced Question
Discrepancies often stem from uncontrolled oxidation or solvent purity :

  • Example : A 2019 study reported 60% yield in AcOH, while a 2022 replication achieved only 40%. The discrepancy was traced to trace metal ions (e.g., Fe³⁺) in AcOH, accelerating oxidation .
  • Resolution : Use degassed solvents and inert atmospheres for reproducibility. Validate purity via HPLC (e.g., >95% by area) .

What computational tools predict biological activity of this scaffold?

Advanced Question

  • Docking Studies : Use AutoDock Vina to model interactions with targets like COX-2 (PDB: 3LN1). The C6-carboxylic acid forms salt bridges with Arg120 .
  • QSAR Models : Correlate logP (calculated ~1.8) with membrane permeability for anti-inflammatory applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.